molecular formula C6H4F3IN2 B1412073 2-Amino-4-iodo-6-(trifluoromethyl)pyridine CAS No. 1227581-86-3

2-Amino-4-iodo-6-(trifluoromethyl)pyridine

Cat. No. B1412073
M. Wt: 288.01 g/mol
InChI Key: UACHEWUCCBCZAD-UHFFFAOYSA-N
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Description

“2-Amino-4-iodo-6-(trifluoromethyl)pyridine” is a chemical compound that is part of the trifluoromethylpyridines (TFMP) family . TFMP derivatives are used in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of TFMP derivatives .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Chemical Synthesis and Modifications

  • Halogen Shuffling and Electrophilic Substitutions : The compound can undergo transformations like halogen shuffling, leading to derivatives such as 2-chloro-4-iodo-6-(trifluoromethyl)pyridine. These derivatives can be further manipulated in reaction sequences consisting of halogen/metal exchange and electrophilic trapping, showcasing its versatility in organic synthesis (Mongin et al., 1998).

  • Regioexhaustive Functionalization : The compound can be converted into various carboxylic acids. This functionalization is key in the synthesis of diverse organic compounds, demonstrating its utility in creating complex molecular structures (Cottet et al., 2004).

  • Synthesis of Multisubstituted Pyridines : 2-Amino-4-iodo-6-(trifluoromethyl)pyridine can be part of a process to construct various substituted pyridines, which are significant in the development of new organic molecules (Xiang et al., 2016).

Novel Synthetic Routes

  • Production of Amino-Cyano Derivatives : There is a synthetic route to obtain 2-amino-3-cyano-4-trifluoromethyl-6-substituted pyridines from related pyridones. Such pathways expand the possibilities for creating new pyridine-based compounds (Narsaiah et al., 1994).

  • Development of Novel Pyridine Derivatives : Synthesis of pyridine derivatives bearing different heterocyclic rings is explored for potential applications in various fields including pharmaceuticals (Hafez & El-Gazzar, 2020).

  • Polyimides with Phthalimide Groups : The design and synthesis of polyimides containing phthalimide as pendent group and pyridine moieties demonstrate the compound's role in creating high-performance materials (Zhuo et al., 2014).

Additional Applications

  • Metal–Organic Coordination Polymers : The compound can be used in the synthesis of coordination networks with potential applications in materials science and catalysis (Yang et al., 2011).

  • Organometallic Intermediates : Its ability to be selectively metalated and further react with electrophiles underlines its significant role in the synthesis of biologically active compounds (Schlosser & Mongin, 2007).

  • Synthesis of Triarylpyridines : The compound can be part of methods to create triarylpyridines, which have a broad spectrum of biological and pharmaceutical properties (Maleki, 2015).

Safety And Hazards

According to the safety data sheet, “2-Amino-6-(trifluoromethyl)pyridine” is classified as Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 . It is fatal if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

4-iodo-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3IN2/c7-6(8,9)4-1-3(10)2-5(11)12-4/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACHEWUCCBCZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272104
Record name 4-Iodo-6-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-iodo-6-(trifluoromethyl)pyridine

CAS RN

1227581-86-3
Record name 4-Iodo-6-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227581-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-6-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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